molecular formula C19H22N4O3S B2476834 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 1797217-70-9

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No. B2476834
CAS RN: 1797217-70-9
M. Wt: 386.47
InChI Key: HXMATLQQDZBOOG-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide, also known as compound X, is a synthetic compound that has gained attention in the scientific community due to its potential in various research applications.

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Piperidine derivatives, similar in structure to N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide, have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been employed to explore their global reactivity parameters and adsorption behaviors, indicating potential applications in materials science and corrosion prevention (Kaya et al., 2016).

Structural Characterization and Antagonistic Properties

Research focusing on methylbenzenesulfonamide derivatives has demonstrated their potential as small molecular antagonists in the prevention of human HIV-1 infection. Through synthesis and structural characterization, these studies highlight the utility of such compounds in drug development, particularly for targeting and preventing viral infections (Cheng De-ju, 2015).

Solid-State Characterization of Pharmaceutical Compounds

AND-1184, a compound with a similar chemical motif, has been structurally investigated for its potential as an Active Pharmaceutical Ingredient (API) in the treatment of dementia. Single-crystal X-ray and solid-state NMR characterizations offer insights into its structural integrity, showcasing the relevance of such compounds in pharmaceutical sciences (Pawlak et al., 2021).

Synthesis and Enzyme Inhibitory Activities

Derivatives have been synthesized and evaluated for their inhibitory potential against various enzymes, illustrating their significant role in the development of new therapeutic agents. Such studies emphasize the importance of sulfonamide compounds in medicinal chemistry and drug discovery processes (Virk et al., 2018).

properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-26-17-6-2-3-7-18(17)27(24,25)22-14-15-8-11-23(12-9-15)19-16(13-20)5-4-10-21-19/h2-7,10,15,22H,8-9,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMATLQQDZBOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide

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